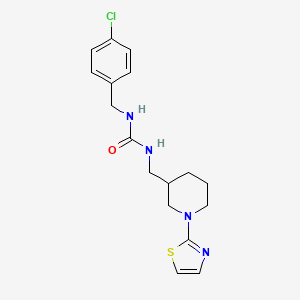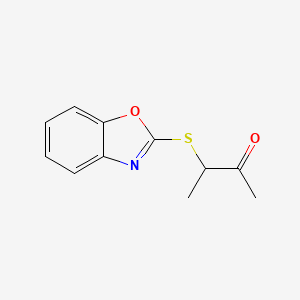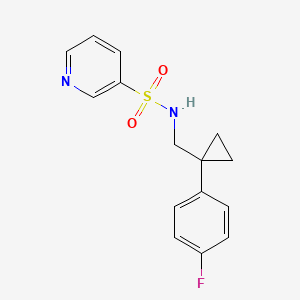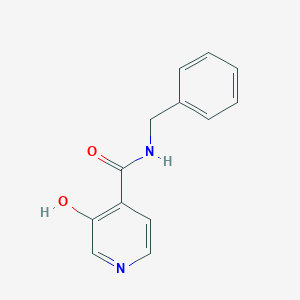![molecular formula C29H35FN4O B2470134 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide CAS No. 946243-61-4](/img/structure/B2470134.png)
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzamide group, a piperazine ring, and a dimethylamino group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple aromatic rings. The presence of the piperazine ring could potentially allow for conformational flexibility, which might influence how the compound interacts with biological targets .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the piperazine ring could undergo substitutions .Scientific Research Applications
Neuropharmacology and Receptor Binding
- Arylcycloalkylamines, including structures similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide, have shown significance in binding affinity at D2-like receptors, particularly in antipsychotic agents. Modifications to arylalkyl substituents enhance the potency and selectivity of these compounds, highlighting their potential in improving treatments for psychiatric disorders (Sikazwe et al., 2009).
Imaging and Alzheimer's Research
- Research has highlighted the potential of compounds structurally similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide in amyloid imaging. This is crucial for diagnosing and understanding Alzheimer's disease. The development of amyloid imaging ligands helps measure amyloid in vivo in the brains of Alzheimer's patients, paving the way for early detection and a deeper understanding of the disease's progression (Nordberg, 2007).
Therapeutic Applications
- Piperazine, a core component of the compound , is widely recognized in drug design due to its therapeutic versatility. It's present in drugs serving various roles, including antipsychotic, antidepressant, anticancer, anti-inflammatory, and even imaging agents. The structure of piperazine derivatives, such as N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide, allows for slight modifications leading to substantial differences in medicinal potential, underscoring the importance of this scaffold in developing new therapeutics (Rathi et al., 2016).
DNA Interaction and Potential as Radioprotectors
- Certain N-methyl piperazine derivatives, akin to the structure of the compound in discussion, are known to bind strongly to the minor groove of double-stranded B-DNA. This interaction is specific to AT-rich sequences and makes these derivatives, such as Hoechst 33258 and its analogues, invaluable in fluorescent DNA staining, chromosome analysis, and even as potential radioprotectors and topoisomerase inhibitors. This aspect of piperazine derivatives provides a foundation for rational drug design and understanding DNA sequence recognition (Issar & Kakkar, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O/c1-21-17-22(2)19-24(18-21)29(35)31-20-28(23-5-9-26(10-6-23)32(3)4)34-15-13-33(14-16-34)27-11-7-25(30)8-12-27/h5-12,17-19,28H,13-16,20H2,1-4H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQOQGGYIKEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)
